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molecular formula C24H8O6 B090714 3,4,9,10-Perylenetetracarboxylic dianhydride CAS No. 128-69-8

3,4,9,10-Perylenetetracarboxylic dianhydride

Cat. No. B090714
M. Wt: 392.3 g/mol
InChI Key: CLYVDMAATCIVBF-UHFFFAOYSA-N
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Patent
US05322755

Procedure details

78.7 Parts of 1-chloronaphthalene, 4.3 parts of perylene-3,4:9,10-tetracarboxylic dianhydride and 11.9 parts of o-phenylenediamine were charged in a stainless steel reactor equipped with a pitched blade turbine agitator, a circulation jacket connected to an oil supply system, a temperature measuring element and a distillation line with a condenser. After the aforementioned raw materials were charged and the agitator speed adjusted to 200 rpm, the reactor was purged with nitrogen gas, and the reactor contents were heated by raising the temperature of the jacket in about one hour to the desired reaction temperature of 240° to 245° C. The reaction was continued for an additional 6 hours at this temperature. The reactor was then cooled by cooling the jacket oil with water to about 90° C. and the reactor contents were then transferred to a Nutsche vacuum filter equipped with an agitator. The filtrate was drained by applying vacuum to the filter. The crude, wet pigment cake was reslurry washed twice using 80 parts of warm dimethylformamide, with the wash filtrate drained each time by vacuum filtration. The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example, remove acidic impurities. Each alkaline methanol wash was prepared by dissolving 0.33 part of sodium hydroxide in 66 parts of methanol. The pigment cake was then reslurry washed four times with methanol (66 parts of methanol used in each wash) and dried in a vacuum dryer at 65° C. and full vacuum for 16 hours. 5.89 Parts of crude benzimidazole perylene powder were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1C2C(=CC=CC=2)C=CC=1.[CH:12]1[C:21]2[C:22]3[CH:31]=[CH:30][C:29]4C(OC(=O)[C:27]5[C:28]=4[C:23]=3[C:24](=[CH:25][CH:26]=5)[C:19]3[C:20]=2[C:15]2[C:16](C(OC(=O)[C:14]=2[CH:13]=1)=O)=[CH:17][CH:18]=3)=O.[C:42]1([NH2:49])[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[NH2:48].[OH-].[Na+]>CO.O>[CH:25]1[C:24]2=[C:23]3[C:22]([C:21]4[C:20]5[C:15](=[CH:16][CH:17]=[CH:18][C:19]2=5)[CH:14]=[CH:13][CH:12]=4)=[CH:31][CH:30]=[CH:29][C:28]3=[CH:27][CH:26]=1.[N:48]1[C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[NH:49][CH:2]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a pitched blade turbine agitator
CUSTOM
Type
CUSTOM
Details
the reactor was purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
the reactor contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
by raising the temperature of the jacket in about one hour to the desired
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction temperature of 240° to 245° C
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
equipped with an agitator
WASH
Type
WASH
Details
washed twice
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example
CUSTOM
Type
CUSTOM
Details
remove acidic impurities
WASH
Type
WASH
Details
Each alkaline methanol wash
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
The pigment cake was then reslurry washed four times with methanol (66 parts of methanol
WASH
Type
WASH
Details
each wash) and
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dryer at 65° C.
WAIT
Type
WAIT
Details
full vacuum for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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